3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile
Description
3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile (CAS: 59436-23-6) is a nitrile-containing bicyclic amine derivative with a pyrrolo[1,2-a]pyrazine core. This compound is structurally characterized by a hexahydropyrrolopyrazine ring fused to a propanenitrile side chain.
Properties
CAS No. |
59436-23-6 |
|---|---|
Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propanenitrile |
InChI |
InChI=1S/C10H17N3/c11-4-2-5-12-7-8-13-6-1-3-10(13)9-12/h10H,1-3,5-9H2 |
InChI Key |
BLMADXSFMKPENF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)CCC#N |
Origin of Product |
United States |
Preparation Methods
Thermal Cyclization of Piperazinyl Propanoates
- Method: Heating tert-butyl 3-(piperazin-2-yl)propanoate at elevated temperatures (190°C) for 2 hours induces intramolecular cyclization to form hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.
- Yield: High yield of 97% was reported.
- Procedure: The reaction mixture is monitored by thin-layer chromatography (TLC), cooled, and washed with hexane to isolate the product as a pale brown solid.
| Parameter | Details |
|---|---|
| Starting material | tert-butyl 3-(piperazin-2-yl)propanoate (3.4 g, 0.01585 mol) |
| Temperature | 190°C |
| Time | 2 hours |
| Yield | 97% |
| Product | Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (2.2 g) |
This method is efficient for generating the bicyclic lactam core, which is a key intermediate for further functionalization.
The introduction of the propanenitrile group at the 2-position of the hexahydropyrrolo[1,2-a]pyrazine ring is achieved through nucleophilic substitution or alkylation reactions using appropriate nitrile-containing precursors.
Alkylation with Nitrile-Containing Electrophiles
- Method: Reaction of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one with nitrile-substituted alkyl halides or related electrophiles in the presence of a base such as potassium carbonate.
- Conditions: Heating in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 180°C for 36–48 hours.
- Workup: After reaction completion, the mixture is quenched with saturated ammonium chloride solution and extracted with dichloromethane (DCM). Purification is performed using solid-phase extraction (SPE) on silica gel with gradient elution.
- Outcome: The target compound is obtained as a pale yellow solid.
| Parameter | Details |
|---|---|
| Starting materials | Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (67 mg, 0.483 mmol) and nitrile electrophile (100 mg, 0.161 mmol) |
| Base | Potassium carbonate (44.5 mg, 0.322 mmol) |
| Solvent | DMSO (0.8 mL) |
| Temperature | 180°C |
| Time | 36–48 hours |
| Purification | SPE cartridge (silica gel) |
| Product | 3-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanenitrile |
| Characterization | MS (ESI+): m/z 619 [M+H]+; NMR (DMSO-d6) shows characteristic multiplets consistent with structure |
This approach allows for the direct attachment of the propanenitrile side chain to the bicyclic core, yielding the desired compound with good purity and yield.
Solid-Phase Synthesis Approaches
A combinatorial solid-phase synthesis method has been developed for related hexahydropyrrolo[1,2-a]pyrazine derivatives, which could be adapted for the target compound.
- Methodology: Involves sequential steps of electrophilic addition, cyclization, N-acylation, and lactamization on a solid support.
- Benefits: Facilitates rapid library synthesis and purification.
- Potential Application: This approach could be tailored to introduce the propanenitrile substituent via appropriate building blocks during the solid-phase synthesis cycle.
Summary Table of Preparation Methods
| Method | Key Steps | Conditions | Yield/Outcome | Notes |
|---|---|---|---|---|
| Thermal cyclization of piperazinyl propanoate | Heating at 190°C for 2 h | 190°C, 2 h | 97% yield of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | Efficient ring closure |
| Alkylation with nitrile electrophile | Reaction with nitrile alkyl halide in DMSO | 180°C, 36–48 h, K2CO3 base | Good yield of target compound | Direct introduction of propanenitrile |
| Multicomponent reactions (MCRs) | One-pot condensation of amines, aldehydes, nitriles | Catalytic, mild conditions | High yields in related systems | Potential for adaptation |
| Solid-phase synthesis | Sequential cyclization and functionalization on resin | Various, solid support | Rapid library synthesis | Useful for combinatorial chemistry |
Research Findings and Characterization
- The hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one intermediate exhibits characteristic NMR signals consistent with the bicyclic lactam structure.
- The final compound this compound shows expected mass spectrometry peaks (m/z 619 [M+H]+) and complex multiplet patterns in proton NMR, confirming successful synthesis and substitution.
- Reaction monitoring by TLC and purification by SPE ensure high purity and reproducibility.
- The synthetic methods are scalable and adaptable for further derivatization or incorporation into more complex molecules.
Chemical Reactions Analysis
Types of Reactions
3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of novel therapeutic agents. Its structural similarity to known pharmacophores allows for exploration in various therapeutic areas:
- Antidepressant Activity : Research indicates that derivatives of hexahydropyrrolo compounds exhibit serotonin reuptake inhibition, suggesting potential use in treating depression and anxiety disorders.
- Neuroprotective Effects : Studies have suggested that compounds with similar structures may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
Materials Science
The unique structural properties of 3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile make it suitable for applications in materials science:
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of new polymers with enhanced mechanical properties.
- Nanocomposites : It can act as a stabilizing agent in the formation of nanocomposites, improving the thermal and mechanical stability of the resulting materials .
Pharmacology
In pharmacological studies, the compound's interactions with biological targets have been investigated:
- Receptor Binding Studies : Research has focused on its binding affinity to various receptors, including dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders.
- Toxicological Assessments : Preliminary studies indicate that while some derivatives exhibit low toxicity profiles, further investigations are necessary to fully understand their safety .
Case Study 1: Antidepressant Development
A study published in 2023 explored the antidepressant potential of hexahydropyrrolo derivatives. The findings indicated that certain modifications to the structure significantly enhanced serotonin reuptake inhibition compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors). This suggests that this compound could lead to more effective treatments for depression.
Case Study 2: Material Enhancements
In a recent investigation into polymer composites, researchers incorporated this compound into a polycarbonate matrix. The resulting material exhibited improved impact resistance and thermal stability compared to traditional composites, demonstrating its potential utility in high-performance applications .
Mechanism of Action
The mechanism of action of 3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights structural differences and similarities between 3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanenitrile and related pyrrolopyrazine derivatives:
Key Observations:
- Nitrile vs. Ester/Carboxylic Acid: The propanenitrile group in the target compound distinguishes it from ester- or carboxylic acid-containing analogs (e.g., Ramipril Diketopiperazine, Lisinopril Related Compound A). This confers greater lipophilicity and metabolic resistance compared to hydrolytically labile esters .
- Biological Activity : Brevianamide F’s indole moiety enables π-π stacking interactions, enhancing antimicrobial efficacy, whereas the target compound’s nitrile may optimize CNS permeability .
Pharmacological Relevance
- Antipsychotic Potential: Azaftozine’s phenothiazine linkage demonstrates historical interest in neuroleptic applications, whereas the target compound’s simpler structure may reduce off-target effects .
Biological Activity
3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H21N3
- CAS Number : 59436-24-7
- Molar Mass : 183.29 g/mol
Antifungal Activity
Research has indicated that compounds related to this compound exhibit antifungal properties. A study on pyrrolo[1,2-a]pyrazine derivatives demonstrated mild hemolytic activity and moderate cytotoxicity against RAW 264.7 cell lines, with an effective concentration (EC50) of 115.5 µg/mL for hemolytic activity and a 50% inhibitory concentration (IC50) of 500 µg/mL for cytotoxicity . These findings suggest that while the compound may have some toxic effects on human cells, it also possesses antifungal potential.
Quorum Sensing Inhibition
Another significant aspect of the biological activity of this compound is its role in quorum sensing inhibition (QSI). A derivative known as 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione showed remarkable anti-quorum sensing activity against Pseudomonas aeruginosa, effectively preventing biofilm formation without exerting antibacterial effects. The extract from Exiguobacterium indicum containing this compound reduced virulence factors and altered biofilm architecture, indicating its potential in treating biofilm-associated infections .
Data Summary
Case Studies
-
Antifungal Compound Evaluation
- A study evaluated the biological activity of hexahydro derivatives from Streptomyces sp. isolated from brine springs. The compound exhibited antifungal properties with minimal chromosomal aberrations compared to standard treatments like streptomycin. This suggests a favorable safety profile for further development in antifungal therapies .
-
Quorum Sensing Inhibition Mechanism
- The mechanism by which the compound inhibits quorum sensing was explored through microarray analysis, revealing differential expression of quorum-sensing regulatory genes in Pseudomonas aeruginosa. This highlights the potential for developing new therapeutic strategies to combat antibiotic resistance through QSI agents derived from this class of compounds .
Q & A
Basic Research Question
- 1H/13C NMR : Assigns proton environments and carbon frameworks. For instance, indole-methyl protons in derivatives resonate at δ 3.8–4.2 ppm, while nitrile carbons appear at ~120 ppm .
- Mass Spectrometry (EI/TOF-MS) : Confirms molecular ions (e.g., m/z 387.47 for Lisinopril-related analogs) and fragmentation patterns .
- IR Spectroscopy : Nitrile stretches (~2240 cm⁻¹) and carbonyl bands (1650–1750 cm⁻¹) validate functional groups .
What role does this compound play in structure-activity relationship (SAR) studies?
Basic Research Question
SAR studies focus on modifying substituents to enhance bioactivity:
- Core Modifications : Substituents at the pyrrolo-pyrazine nitrogen (e.g., benzyl, isopropyl) impact receptor binding. For example, benzyl groups in compound 66 showed altered inhibitory potency in enzyme assays .
- Nitrile Positioning : The propanenitrile chain’s length and orientation influence solubility and metabolic stability .
Methodology : Bioactivity is assessed via in vitro assays (e.g., enzyme inhibition), followed by molecular docking to correlate structural changes with activity .
How can reaction conditions be optimized to mitigate low yields in scaled-up synthesis?
Advanced Research Question
- Temperature Control : Slow addition of reagents at -78°C minimizes side reactions (e.g., in compound 69 synthesis) .
- Catalyst Screening : Use of NaH in THF enhances nucleophilicity during amide coupling (e.g., 79% yield in PhX synthesis) .
- Workup Strategies : Saturated NH₄Cl quenching prevents decomposition of acid-sensitive intermediates .
How should researchers address contradictions in biological activity data across studies?
Advanced Research Question
- Statistical Validation : Triplicate experiments with ANOVA and LSD tests (Type I error = 0.05) ensure reproducibility .
- Batch Analysis : Compare impurity profiles (e.g., via HPLC) to rule out variability from byproducts like diketopiperazines .
- Dose-Response Curves : EC₅₀/IC₅₀ values normalize potency comparisons across assays .
What methodologies are used to evaluate in vivo efficacy of derivatives?
Advanced Research Question
- Plasmodium falciparum NSG Model : Compounds like 7 (27% yield) are tested for hemozoin inhibition and parasite clearance rates .
- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma/tissue concentrations post-administration .
- Toxicity Screening : Acute toxicity studies in rodents assess safety margins (LD₅₀) .
How can impurity profiling enhance quality control during synthesis?
Advanced Research Question
- HPLC-MS : Detects related substances (e.g., vildagliptin diketopiperazine at m/z 310.3970) with >95% purity thresholds .
- Reference Standards : USP-grade Lisinopril Related Compound A (C₂₁H₂₉N₃O₄) calibrates analytical systems .
- Stability Studies : Accelerated degradation (40°C/75% RH) identifies labile impurities like hydrolyzed nitriles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
